molecular formula C19H13ClF3N3O3S B11389048 2-(benzylsulfonyl)-5-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11389048
M. Wt: 455.8 g/mol
InChI Key: GDBMJENJCWJPPD-UHFFFAOYSA-N
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Description

5-CHLORO-2-PHENYLMETHANESULFONYL-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a pyrimidine ring substituted with chloro, phenylmethanesulfonyl, and trifluoromethylphenyl groups. Its molecular weight is 379.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-PHENYLMETHANESULFONYL-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrimidine ring. The reaction typically involves the use of chlorinated solvents and strong bases to facilitate the formation of the desired product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-PHENYLMETHANESULFONYL-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

5-CHLORO-2-PHENYLMETHANESULFONYL-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-PHENYLMETHANESULFONYL-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-CHLORO-2-PHENYLMETHANESULFONYL-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE include:

Uniqueness

The uniqueness of 5-CHLORO-2-PHENYLMETHANESULFONYL-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H13ClF3N3O3S

Molecular Weight

455.8 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H13ClF3N3O3S/c20-14-10-24-18(30(28,29)11-12-6-2-1-3-7-12)26-16(14)17(27)25-15-9-5-4-8-13(15)19(21,22)23/h1-10H,11H2,(H,25,27)

InChI Key

GDBMJENJCWJPPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl

Origin of Product

United States

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